molecular formula C18H16N2O4 B2986500 2-imino-8-methoxy-N-(3-methoxyphenyl)-2H-chromene-3-carboxamide CAS No. 669711-21-1

2-imino-8-methoxy-N-(3-methoxyphenyl)-2H-chromene-3-carboxamide

Cat. No. B2986500
CAS RN: 669711-21-1
M. Wt: 324.336
InChI Key: GOZVXEYUMVUAMG-UHFFFAOYSA-N
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Description

2-imino-8-methoxy-N-(3-methoxyphenyl)-2H-chromene-3-carboxamide is a chemical compound that belongs to the family of chromene derivatives. It has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.

Scientific Research Applications

2-imino-8-methoxy-N-(3-methoxyphenyl)-2H-chromene-3-carboxamide has been studied for its potential applications in medicinal chemistry. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. In particular, it has been found to inhibit the activity of certain enzymes that are involved in the progression of cancer and inflammation.

Mechanism of Action

The mechanism of action of 2-imino-8-methoxy-N-(3-methoxyphenyl)-2H-chromene-3-carboxamide involves the inhibition of specific enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). These enzymes are involved in the production of inflammatory mediators and have been implicated in the progression of cancer and other diseases.
Biochemical and Physiological Effects:
Studies have shown that 2-imino-8-methoxy-N-(3-methoxyphenyl)-2H-chromene-3-carboxamide can inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in these cells. It has also been found to reduce inflammation and oxidative stress in animal models of inflammatory diseases. Additionally, it has been shown to improve glucose tolerance and insulin sensitivity in diabetic animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-imino-8-methoxy-N-(3-methoxyphenyl)-2H-chromene-3-carboxamide in lab experiments is its relatively low toxicity compared to other compounds with similar properties. However, its solubility in water is limited, which can make it difficult to use in certain experiments. Additionally, more research is needed to fully understand its potential applications and limitations.

Future Directions

There are several potential future directions for research on 2-imino-8-methoxy-N-(3-methoxyphenyl)-2H-chromene-3-carboxamide. One area of interest is its potential as a therapeutic agent for cancer and inflammatory diseases. Further studies are needed to determine its efficacy and safety in human subjects. Additionally, research on its mechanism of action and potential interactions with other compounds could lead to the development of more effective treatments for these diseases. Finally, studies on its potential applications in other areas, such as neurodegenerative diseases and metabolic disorders, could also be explored.

Synthesis Methods

The synthesis of 2-imino-8-methoxy-N-(3-methoxyphenyl)-2H-chromene-3-carboxamide involves the reaction of 3-methoxyaniline with 2-hydroxy-3-methoxybenzaldehyde in the presence of acetic acid. The resulting intermediate is then reacted with 4-methoxybenzoyl chloride and ammonium acetate to yield the final product.

properties

IUPAC Name

2-imino-8-methoxy-N-(3-methoxyphenyl)chromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c1-22-13-7-4-6-12(10-13)20-18(21)14-9-11-5-3-8-15(23-2)16(11)24-17(14)19/h3-10,19H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOZVXEYUMVUAMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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